3-Chloro-5-(trifluoromethyl)picolinaldehyde
Overview
Description
3-Chloro-5-(trifluoromethyl)picolinaldehyde is a chemical compound with the molecular formula C7H3ClF3NO . It has a molecular weight of 209.55 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 3-Chloro-5-(trifluoromethyl)picolinaldehyde involves several steps . One method involves heating the compound in ethanol for 2 hours . Another method involves treating the compound with ammonium acetate in ethanol for 6 hours . Other methods involve the use of piperidine, silica gel, and acetic acid with microwave irradiation .Molecular Structure Analysis
The InChI code for 3-Chloro-5-(trifluoromethyl)picolinaldehyde is 1S/C7H3ClF3NO/c8-5-1-4(7(9,10)11)2-12-6(5)3-13/h1-3H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The compound participates in various chemical reactions. For instance, it can react with ammonium acetate in ethanol for 6 hours under heating conditions . It can also react with piperidine, silica gel, and acetic acid under microwave irradiation .Physical And Chemical Properties Analysis
3-Chloro-5-(trifluoromethyl)picolinaldehyde is a liquid at room temperature . It has a high GI absorption and is BBB permeant . It is soluble in water with a solubility of 0.409 mg/ml .Scientific Research Applications
C7H3ClF3NO C_7H_3ClF_3NO C7H3ClF3NO
, plays a significant role in various fields of research .Environmental Science
Lastly, the environmental fate and breakdown of 3-Chloro-5-(trifluoromethyl)picolinaldehyde can be studied to assess its impact on ecosystems. This is crucial for the safe handling and disposal of chemicals and for the development of sustainable chemical practices.
Each of these fields leverages the unique chemical structure and properties of 3-Chloro-5-(trifluoromethyl)picolinaldehyde to explore new frontiers in scientific research and application. The compound’s versatility underscores its importance across multiple domains of chemistry and related sciences .
Safety and Hazards
properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-5-1-4(7(9,10)11)2-12-6(5)3-13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UANVTPLFKXDWHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621573 | |
Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(trifluoromethyl)picolinaldehyde | |
CAS RN |
175277-50-6 | |
Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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